Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1440535-26-1
VCID: VC2738713
InChI: InChI=1S/C17H22N2O3/c1-3-22-17(20)14-8-10-19(11-9-14)16(12-18)13-4-6-15(21-2)7-5-13/h4-7,14,16H,3,8-11H2,1-2H3
SMILES: CCOC(=O)C1CCN(CC1)C(C#N)C2=CC=C(C=C2)OC
Molecular Formula: C17H22N2O3
Molecular Weight: 302.37 g/mol

Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate

CAS No.: 1440535-26-1

Cat. No.: VC2738713

Molecular Formula: C17H22N2O3

Molecular Weight: 302.37 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate - 1440535-26-1

Specification

CAS No. 1440535-26-1
Molecular Formula C17H22N2O3
Molecular Weight 302.37 g/mol
IUPAC Name ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate
Standard InChI InChI=1S/C17H22N2O3/c1-3-22-17(20)14-8-10-19(11-9-14)16(12-18)13-4-6-15(21-2)7-5-13/h4-7,14,16H,3,8-11H2,1-2H3
Standard InChI Key LYMYQQURMAFPGC-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCN(CC1)C(C#N)C2=CC=C(C=C2)OC
Canonical SMILES CCOC(=O)C1CCN(CC1)C(C#N)C2=CC=C(C=C2)OC

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate is a piperidine derivative characterized by its complex structure and multiple functional groups. This compound has been assigned the Chemical Abstracts Service (CAS) registry number 1440535-26-1, which serves as its unique identifier in chemical databases and literature . It possesses the molecular formula C17H22N2O3, indicating a composition of 17 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . With a calculated molecular weight of 302.37 g/mol, it falls within the mid-range molecular weight category for organic compounds of pharmaceutical interest .

Structural Features

The structural architecture of Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate incorporates several key functional groups that contribute to its chemical reactivity and potential biological activities. The core structure consists of a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. This piperidine scaffold is substituted at the 1-position with a cyano-(4-methoxyphenyl)methyl group and at the 4-position with an ethyl carboxylate group. The cyano group (C≡N) introduces a polar, electron-withdrawing influence that can engage in hydrogen bonding and serve as a potential pharmacophore in drug design. The 4-methoxyphenyl group adds aromatic character and potential for π-π interactions, while the methoxy substituent provides an additional site for hydrogen bonding interactions .

Table 1. Physical and Chemical Properties of Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate

PropertyValueSource
CAS Number1440535-26-1
Molecular FormulaC17H22N2O3
Molecular Weight302.37 g/mol
IUPAC Nameethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate
SMILES NotationCCOC(=O)C1CCN(CC1)C(C#N)C2=CC=C(C=C2)OC
InChIInChI=1S/C17H22N2O3/c1-3-22-17(20)14-8-10-19(11-9-14)16(12-18)13-4-6-15(21-2)7-5-13/h4-7,14,16H,3,8-11H2,1-2H3

Synthesis Methodologies

Traditional Synthetic Routes

The synthesis of Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate typically follows established organic chemistry pathways that enable the formation of the key structural components. The most common synthetic approach involves the reaction of ethyl 3-cyano-2-(4-methoxyphenyl)prop-2-enoate with piperidine. This reaction proceeds through a conjugate addition mechanism, where the nucleophilic nitrogen of the piperidine attacks the β-carbon of the α,β-unsaturated system in the prop-2-enoate starting material. The reaction is typically conducted in ethanol as the solvent under reflux conditions to facilitate complete conversion to the desired product.

Reaction Conditions and Optimization

The synthesis of Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate requires careful control of reaction conditions to maximize yield and purity. Temperature management is crucial, with reflux conditions often needed to overcome activation energy barriers. The choice of solvent system can significantly impact reaction efficiency, with polar protic solvents like ethanol typically preferred to facilitate the nucleophilic addition process. Reaction times vary depending on specific conditions but generally range from several hours to overnight to ensure complete conversion. Purification typically involves standard techniques such as recrystallization or column chromatography to obtain the compound in high purity suitable for further applications or characterization .

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical structural confirmation for Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate. The 1H NMR spectrum typically reveals characteristic signals that correspond to the different hydrogen environments within the molecule. The aromatic protons of the 4-methoxyphenyl group typically appear as two sets of doublets in the range of δ 6.8-7.5 ppm, displaying the classic AA'BB' pattern due to para substitution. The methoxy group protons generally present as a singlet at approximately δ 3.8 ppm, while the ethyl carboxylate group exhibits a characteristic triplet (CH3) and quartet (CH2) pattern in the ranges of δ 1.2-1.3 ppm and δ 4.1-4.2 ppm, respectively. The piperidine ring protons typically appear as complex multiplets in the δ 1.5-3.5 ppm region due to the different chemical environments and coupling patterns within the heterocyclic structure.

Infrared Spectroscopy

Infrared (IR) spectroscopy of Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate reveals distinctive absorption bands corresponding to its key functional groups. The cyano group typically exhibits a sharp, characteristic absorption band at approximately 2200-2230 cm-1, representing the C≡N stretching vibration. The ester carbonyl group (C=O) of the ethyl carboxylate moiety generally shows a strong absorption band at around 1720-1740 cm-1. Additional characteristic bands include C-O stretching vibrations (1200-1250 cm-1) from both the ester and methoxy groups, aromatic C=C stretching vibrations (1450-1600 cm-1), and C-H stretching vibrations from both aromatic and aliphatic regions (2800-3100 cm-1).

Applications in Research and Development

Pharmaceutical Relevance

Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate possesses structural features that make it potentially valuable in pharmaceutical research. The piperidine ring, which forms the core of this compound, is a privileged structure in medicinal chemistry, appearing in numerous drugs across different therapeutic classes. The presence of the cyano group adds a polar, hydrogen bond acceptor feature that can be crucial for target binding affinity and specificity. The compound may serve as an intermediate or scaffold for developing compounds with potential biological activities, particularly in areas where piperidine-containing compounds have shown promise, such as analgesics, anti-inflammatory agents, and central nervous system drugs.

Role in Organic Synthesis

Beyond its potential pharmaceutical applications, Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate serves as a valuable intermediate in organic synthesis. The compound contains multiple functional groups that can undergo selective transformations, making it a versatile building block for constructing more complex molecular architectures. The cyano group can be hydrolyzed to carboxylic acid or reduced to primary amine, while the ethyl carboxylate group can undergo various ester transformations including hydrolysis, transesterification, or reduction. Additionally, the piperidine nitrogen provides a site for further functionalization through alkylation or acylation reactions, extending the synthetic utility of this compound in creating diverse chemical libraries.

Structure-Activity Relationships

Comparative Analysis with Related Compounds

Comparative studies of Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate with structurally related compounds can provide valuable insights into structure-activity relationships. While limited specific information is available on direct comparisons, related piperidine-4-carboxylic acid derivatives have been investigated for various pharmacological properties . For instance, 1-(cyclohexyl)-4-aryl-4-piperidinecarboxylic acid derivatives bearing cyano groups have demonstrated anti-histaminic properties, suggesting potential similar activity profiles for our compound of interest .

Table 2. Comparison of Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate with Related Compounds

CompoundStructural SimilarityKey DifferencesReported Activity
Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylateReference compound-Under investigation
1-(cyclohexyl)-4-aryl-4-piperidinecarboxylic acid derivativesPiperidine core with carboxylic acid functionalityCyclohexyl substitution instead of cyano-(4-methoxyphenyl)methylAnti-histaminic properties
Ethyl 1-methylpiperidine-4-carboxylatePiperidine core with ethyl carboxylate at 4-positionSimpler methyl substitution at 1-positionSynthetic intermediate
Pyrazole-3-carboxylates containing cyano groupsContains cyano and carboxylate functionalitiesDifferent heterocyclic core (pyrazole vs. piperidine)Various biological activities

Chemical Reactivity

Functional Group Transformations

The diverse functional groups present in Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate enable various chemical transformations that can be exploited in synthetic chemistry. The cyano group can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid or amide derivatives, respectively. Reduction of the cyano group with appropriate reducing agents such as lithium aluminum hydride can produce primary amines. The ethyl carboxylate functionality can be hydrolyzed to the corresponding carboxylic acid, transesterified to different esters, or reduced to primary alcohols using suitable reducing agents. The methoxy group on the phenyl ring can undergo demethylation to yield a phenol, which opens up further derivatization possibilities. These transformations provide synthetic chemists with multiple handles for structural modification to develop libraries of compounds with tailored properties.

Stability Considerations

Understanding the stability profile of Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate under various conditions is crucial for its handling, storage, and application in further synthetic transformations. The compound generally exhibits good stability under standard laboratory conditions, but certain factors can affect its integrity over time. Extended exposure to strong acids or bases may lead to hydrolysis of the ester or cyano group. Oxidative conditions could potentially affect the piperidine nitrogen or the methoxy-substituted aromatic ring. Prolonged exposure to heat or light may also lead to degradation. Therefore, it is recommended to store the compound in a cool, dry place, protected from light, and preferably under an inert atmosphere to maintain its structural integrity for extended periods.

Future Research Directions

Exploring Biological Activities

Future research on Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate should include comprehensive pharmacological screening to identify potential biological activities. The compound's structural features suggest possible interactions with various biological targets, particularly those where piperidine derivatives have shown activity . Investigating its potential as an anti-histaminic agent, following the precedent set by related piperidine carboxylic acid derivatives, could be a promising direction . Additionally, exploring its activity in other therapeutic areas such as anti-inflammatory, analgesic, or central nervous system modulation could reveal unexpected biological properties. Structure-based design approaches using computational methods could help identify potential biological targets and guide further structural modifications to enhance activity and selectivity.

Synthetic Methodology Development

Advancing synthetic methodologies for Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate and its derivatives represents another important research direction. Developing more efficient, environmentally friendly synthesis routes with higher yields and fewer byproducts would enhance its accessibility for research purposes. Exploring catalytic methods, including asymmetric catalysis for stereoselective synthesis of chiral variants, could open new avenues for creating stereochemically pure compounds with potentially enhanced biological specificities. Investigation of green chemistry approaches, such as solvent-free conditions or the use of renewable feedstocks, could contribute to more sustainable production methods for this and related compounds .

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